4-Methylquinazoline
Overview
Description
4-Methylquinazoline is a natural product found in Streptomyces with data available.
Scientific Research Applications
Pheromone Component in Nasonia Vitripennis
4-Methylquinazoline (4-MeQ) has been identified as a minor component of the male sex pheromone in the parasitoid Nasonia vitripennis. This compound is synthesized in the abdomen of males and synergizes the response of virgin females to major pheromone components in olfactometer tests, although it is not attractive as a single component. 4-MeQ is also responsible for the characteristic medicinal odor of N. vitripennis males (Ruther, Steiner, & Garbe, 2007).
Potential Anticancer Agent
N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative of this compound, has shown potent apoptosis-inducing activity and efficacy in human breast cancer and other mouse xenograft models. This compound also exhibits excellent blood-brain barrier penetration (Sirisoma et al., 2009).
Anti-inflammatory and Antimicrobial Activities
Various 2-methylquinazolin-4(3H)-one derivatives, including those with urea, thiourea, and sulphonamide functionalities, have shown promising anti-inflammatory and antimicrobial activities. These activities were observed in compounds with significant inhibitory effects on TNF-α and IL-6 and against pathogenic bacteria and fungi (Keche & Kamble, 2014).
Inhibitor of DNA Repair Enzyme PARP
2-Alkyl- and 2-aryl-substituted quinazolinones, including 8-methylquinazolinones, have been synthesized and evaluated for inhibitory activity against the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). These compounds, particularly the 8-methylquinazolinones, are among the most potent PARP inhibitors reported to date (Griffin et al., 1998).
Tubulin-Binding Tumor-Vascular Disrupting Agents
A novel class of tubulin-binding tumor-vascular disrupting agents (tumor-VDAs) has been developed, based on 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one. These compounds have shown significant antitumor activity in animal models and are capable of inhibiting tumor cell proliferation, inducing apoptosis, and disrupting tumor vasculature (Cui et al., 2017).
Anti-tuberculosis Activity
Novel 3-(((substituted phenyl) amino)methyl)-2-methylquinazolin-4(3H)-one compounds have exhibited potent anti-tuberculosis activity, with some analogs showing activity equal to standard anti-tuberculosis drugs like rifampicin. These compounds represent new leads for developing anti-tuberculosis agents (Panneerselvam et al., 2016).
Mechanism of Action
Target of Action
4-Methylquinazoline is a derivative of quinazoline, a class of compounds known for their wide spectrum of biological activities Quinazoline derivatives have been associated with a variety of targets, including pi3k and hdac .
Mode of Action
For instance, some quinazoline derivatives have been designed as potent PI3K inhibitors that significantly suppress the phosphorylation of the main PI3K downstream effectors .
Biochemical Pathways
It’s known that the pi3k signaling transduction pathway is linked to the pathology of various diseases, including idiopathic pulmonary fibrosis (ipf) . Therefore, it’s plausible that this compound, as a PI3K inhibitor, could affect this pathway.
Pharmacokinetics
For instance, certain quinazoline derivatives have been shown to have favorable potencies against both PI3K and HDAC, and demonstrated significant and dose-dependent anticancer efficacies in in vivo studies .
Result of Action
For instance, some quinazoline derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa at sub-minimum inhibitory concentrations .
Action Environment
The synthesis of quinazoline derivatives has been optimized under various conditions , suggesting that the environment could potentially influence the action of these compounds.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4-Methylquinazoline has been found to interact with various enzymes and proteins. For instance, it has been identified as a minor component of the male sex pheromone in the parasitoid Nasonia vitripennis, suggesting that it interacts with olfactory receptors
Cellular Effects
Quinazoline derivatives have been associated with a wide range of biological and pharmacological activities, including anti-cancer, anti-tuberculosis, anti-hypertensive, anti-bacterial, anti-inflammatory, and anti-malarial properties . These activities suggest that this compound may influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that quinazoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4-methylquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-8-4-2-3-5-9(8)11-6-10-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEOEZZCZCCPJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60287113 | |
Record name | 4-Methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60287113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
700-46-9 | |
Record name | 4-Methylquinazoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48974 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60287113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methylquinazoline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA8Y3UW6XP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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